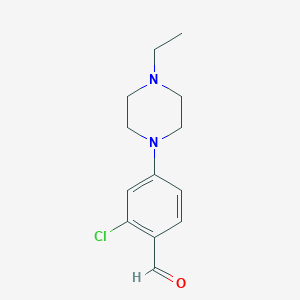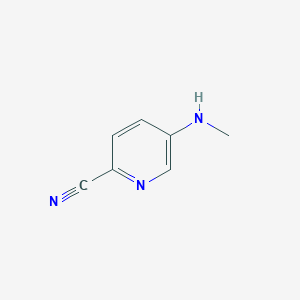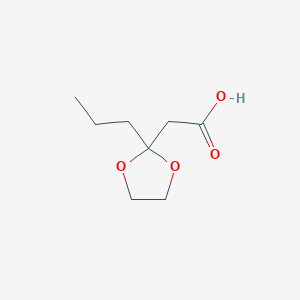
Methyl 4-amino-5-methylthiophene-2-carboxylate
概要
説明
Methyl 4-amino-5-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Methyl 4-amino-5-methylthiophene-2-carboxylate, as a derivative of thiophene, has been the subject of various studies focusing on its synthesis and chemical properties. Research has explored its role in the synthesis of other complex compounds, emphasizing its versatility in organic chemistry. For example, studies have examined the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showcasing its fluorescence properties, which is significant for the development of new materials and sensing applications (Guo Pusheng, 2009).
Application in Dye Manufacturing
The compound has been utilized in the manufacturing of dyes, particularly for polyester fibers. Studies have demonstrated its effectiveness in producing a range of colors with good fastness properties, indicating its potential in textile industry applications. For instance, ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related derivatives have been synthesized for use in monoazo disperse dyes, showing promising results in terms of color depth and fastness (O. Iyun et al., 2015).
Genotoxicity and Carcinogenic Potential Assessment
There has been research assessing the genotoxic and carcinogenic potentials of this compound and its derivatives. Such studies are crucial for evaluating the safety of these compounds, especially when they are used in pharmaceuticals and other consumer products. One study, for instance, used in vitro and in silico methodologies to evaluate the toxicity of methyl 3-amino-4-methylthiophene-2-carboxylate, providing valuable insights for its safe application (Alban Lepailleur et al., 2014).
Complexation with Metals for Fabric Dyeing
The complexation of thiophene derivatives with metals like copper, cobalt, and zinc has been investigated. This research is pivotal for understanding how these complexes can be applied in dyeing fabrics, potentially leading to new methods in textile processing. For example, a study explored how ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate interacts with these metals, evaluating their dyeing performance on various fabrics (Isaac Oluwatobi Abolude et al., 2021).
Crystal Structure and Computational Studies
Research has also delved into the crystal structure and computational analysis of this compound. Understanding its structural properties is fundamental for its application in synthesis and material science. A study on methyl-3-aminothiophene-2-carboxylate revealed insights into its crystalline structure and the interactions within its crystal packing, providing a foundation for further exploration in this field (Y. Tao et al., 2020).
特性
IUPAC Name |
methyl 4-amino-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTXAKCLKGBDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501082-56-0 | |
| Record name | methyl 4-amino-5-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
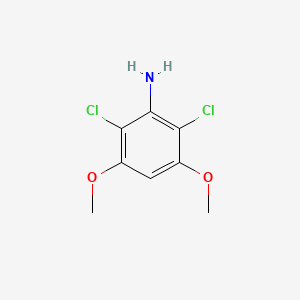
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
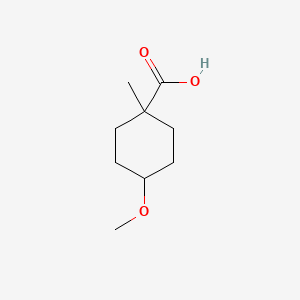
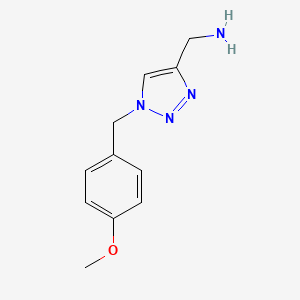
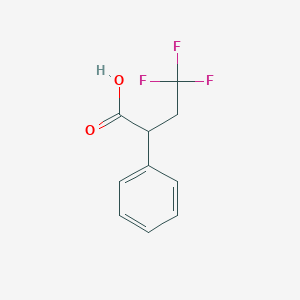
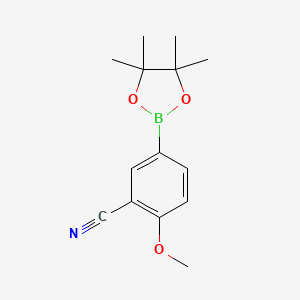

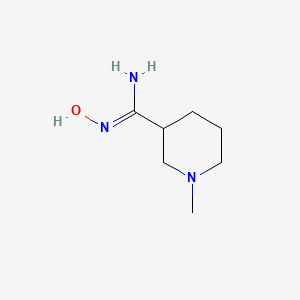
![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)
